molecular formula C24H22BrClN4O2S2 B2860619 N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide CAS No. 338794-27-7

N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide

Cat. No. B2860619
CAS RN: 338794-27-7
M. Wt: 577.94
InChI Key: KYHWHPQVWJXEKO-UHFFFAOYSA-N
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Description

“N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide” is a chemical compound with the molecular formula C24H22BrClN4O2S2 and a molecular weight of 577.94408 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C24H22BrClN4O2S2. It contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds containing the 1,2,4-triazole ring are known to exhibit significant antibacterial activity . This suggests that this compound may also have potential as an antibacterial agent.

Scientific Research Applications

Antibacterial and Antifungal Properties

The synthesis of sulfanilamide-derived 1,2,3-triazoles, including compounds structurally similar to the one , has shown significant promise in antibacterial and antifungal applications. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing that some possess promising antibacterial potency against various strains, excluding Candida albicans and Candida mycoderma. This indicates potential applications in developing new antimicrobial agents (Wang, Wan, & Zhou, 2010).

Photodynamic Therapy for Cancer Treatment

Research into the photophysical and photochemical properties of certain compounds, including those with benzenesulfonamide derivatives, has revealed their potential in photodynamic therapy (PDT) for cancer treatment. The compounds have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT. This underscores their potential application as Type II photosensitizers in treating cancer, highlighting the role of such compounds in innovative cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Carbonic Anhydrase Isozymes

Sulfonamide derivatives incorporating 1,2,4-triazine moieties have been explored for their inhibitory effects on carbonic anhydrase (CA) isozymes, including cytosolic and tumor-associated isozymes. These compounds show selective inhibition towards CA isozymes, which are relevant in physiological and pathological processes, including tumorigenesis. This suggests their potential application in developing novel unconventional anticancer strategies, especially targeting hypoxic tumor areas characterized by high CA IX expression (Garaj et al., 2004).

Antiproliferative Activity Against Cancer Cell Lines

The design and evaluation of sulfanilamide-1,2,3-triazole hybrids have demonstrated moderate to potent antiproliferative activity against selected cancer cell lines. This includes the discovery of compounds with significant inhibitory effects on cancer cell proliferation and the potential to inhibit tubulin polymerization, crucial for cell division. These findings suggest the application of these compounds in developing antiproliferative agents for cancer treatment (Fu et al., 2017).

Future Directions

The future research directions for this compound could involve exploring its potential antibacterial properties, given the known activity of 1,2,4-triazoles . Additionally, further studies could be conducted to determine its physical and chemical properties, safety profile, and potential applications in various fields.

properties

IUPAC Name

N-[1-[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-2-phenylethyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrClN4O2S2/c1-30-23(27-28-24(30)33-16-18-7-9-19(25)10-8-18)22(15-17-5-3-2-4-6-17)29-34(31,32)21-13-11-20(26)12-14-21/h2-14,22,29H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHWHPQVWJXEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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